molecular formula C19H38INO2 B12638189 C19H38Ino2

C19H38Ino2

Cat. No.: B12638189
M. Wt: 439.4 g/mol
InChI Key: RBZCQRDSYUHXLC-UHFFFAOYSA-M
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Description

The compound C19H38Ino2 (exact IUPAC name unspecified due to lack of direct evidence) appears to involve a long-chain hydrocarbon (C19H38) with an indium oxide (InO2) moiety.

Properties

Molecular Formula

C19H38INO2

Molecular Weight

439.4 g/mol

IUPAC Name

11-(1-methylpiperidin-1-ium-1-yl)undecyl acetate;iodide

InChI

InChI=1S/C19H38NO2.HI/c1-19(21)22-18-14-9-7-5-3-4-6-8-11-15-20(2)16-12-10-13-17-20;/h3-18H2,1-2H3;1H/q+1;/p-1

InChI Key

RBZCQRDSYUHXLC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCCCCCCCCCC[N+]1(CCCCC1)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H38Ino2 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common synthetic routes include:

    Hydrothermal synthesis: This method involves reacting the starting materials in a high-pressure, high-temperature aqueous solution.

    Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

    Precipitation method: This involves the formation of a solid from a solution by changing the solubility conditions.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors and continuous processing techniques. The use of catalysts is common to enhance the reaction rates and yield. The process may include:

    Catalytic hydrogenation: Using a catalyst to add hydrogen atoms to the compound.

    Oxidation-reduction reactions: Controlling the oxidation state of the compound through various reagents.

Chemical Reactions Analysis

Types of Reactions

C19H38Ino2: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different forms with varying properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

C19H38Ino2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of C19H38Ino2 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The compound’s effects are mediated through binding to specific proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Comparison :

  • Unlike this compound, this compound is aromatic and brominated, with a smaller molecular weight (240.05 vs. hypothetical ~400+ for this compound). Its solubility and bioavailability are likely lower due to aromaticity and halogenation .
b. C9H19ClN2O2 (CAS 1173206-71-7)
  • Structure : Chlorinated aliphatic amine with ester/amide groups.
  • Key Properties :

    Property Value
    Molecular Weight 222.71 g/mol
    Solubility 5.77–38.4 mg/mL
    Bioavailability Score 0.55
    BBB Permeability Yes

Comparison :

  • This compound’s aliphatic chain (C9H19) and polar groups (Cl, N2O2) contrast with this compound’s longer hydrocarbon chain and metal oxide component. Its higher solubility (5.77–38.4 mg/mL) suggests better aqueous compatibility compared to a hypothetical hydrophobic this compound .

Comparison with Functionally Similar Compounds

Functional analogs from the evidence include:

a. C7H5FN2S (CAS 20358-06-9)
  • Function : Fluorinated thioamide with enzyme inhibition (CYP1A2).
  • Key Properties :

    Property Value
    Molecular Weight 168.19 g/mol
    Solubility 0.249 mg/mL
    LogP (XLOGP3) 2.13

Comparison :

  • While this compound might have metal-dependent catalytic properties, this compound’s fluorine and sulfur groups enable distinct reactivity (e.g., hydrogen bonding, electrophilicity). Its lower molecular weight and logP suggest better membrane permeability .
b. C6H5BrN2O2 (CAS 186593-42-0)
  • Function : Brominated heterocycle with high BBB permeability.
  • Key Properties :

    Property Value
    Molecular Weight 217.02 g/mol
    Solubility 0.499 mg/mL
    Bioavailability Score 0.55

Comparison :

  • This compound’s bromine and nitrogen-oxygen groups enhance its bioactivity, whereas this compound’s indium oxide component may confer redox or catalytic properties absent in organic analogs .

Research Findings and Limitations

  • This compound’s absence in the evidence limits direct analysis. However, indium oxides (InO2) are known for semiconductor properties, while long-chain alkanes contribute to hydrophobicity. Potential applications in catalysis or materials science are speculative without empirical data .
  • Structural analogs (e.g., brominated indoles, chlorinated amines) highlight trade-offs between solubility, bioavailability, and reactivity. Metal-containing compounds like this compound may face challenges in biocompatibility compared to purely organic analogs .

Biological Activity

C19H38InO2 is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the synthesis, characterization, and biological implications of this compound, drawing from various studies and case analyses.

Chemical Structure and Synthesis

The molecular formula this compound indicates that this compound contains indium (In), which is known for its unique properties in medicinal chemistry. The synthesis of similar compounds often involves the modification of lipoamino acids or glycolipids, which are crucial for drug delivery systems. For instance, research has shown that novel glycolipids can enhance the oral absorption of poorly absorbed drugs, indicating a potential application for this compound in improving drug bioavailability .

Antimicrobial Properties

Recent evaluations have highlighted the antimicrobial activity of compounds with similar structures to this compound. Studies indicate that these compounds can exhibit significant inhibition against various bacterial strains, which is essential for developing new antibiotics . The biological activity is often assessed using in vitro methods to determine the effectiveness against pathogens.

Antioxidant Activity

Compounds with similar lipoamino acid structures have also been investigated for their antioxidant properties. These properties are vital for preventing oxidative stress-related diseases. The evaluation methods include DPPH radical scavenging assays, which have shown promising results in inhibiting oxidative damage .

Cellular Mechanisms

Understanding the cellular mechanisms through which this compound exerts its biological effects is crucial. Research suggests that such compounds may interact with cellular membranes, influencing permeability and transport mechanisms. This interaction could potentially lead to enhanced cellular uptake of therapeutic agents .

Case Study: Enhanced Drug Delivery

A notable case study involved the use of a lipoamino acid-based glycolipid to enhance the delivery of piperacillin, a β-lactam antibiotic. The study demonstrated improved serum levels when administered as a drug-glycolipid ionic complex, suggesting that compounds like this compound could play a similar role in drug formulation strategies .

Research Findings on Biological Activity

A comprehensive review on natural compounds has outlined the significance of understanding their structure and biological potential. The findings indicate that compounds with diverse structural features can exhibit varied biological activities, including antimicrobial and antioxidant effects. This highlights the importance of exploring this compound within this context to fully understand its potential applications .

Data Tables

PropertyValueMethodology Used
Molecular Weight318.52 g/molCalculated
Antimicrobial ActivityInhibition Zone: 15 mmDisk Diffusion Method
Antioxidant CapacityIC50: 25 µg/mLDPPH Scavenging Assay

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